molecular formula C29H54N4O10S B8133602 Biotin-PEG6-NH-Boc

Biotin-PEG6-NH-Boc

Cat. No.: B8133602
M. Wt: 650.8 g/mol
InChI Key: GPAHMWALUHQIRB-GNKBHMEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG6-NH-Boc is a compound that combines biotin, polyethylene glycol (PEG) with six ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is widely used in biochemical and pharmaceutical research due to its unique properties, including enhanced solubility, stability, and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG6-NH-Boc involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .

    Activation of Biotin: Biotin is activated using reagents like sodium hydroxide and toluene at elevated temperatures.

    Conjugation of PEG Chains: The activated biotin is then reacted with PEG chains in the presence of triethylamine and dichloromethane.

    Introduction of Boc-Protected Amine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biotin-PEG6-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the labeling and purification of proteins and other biomolecules.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of Biotin-PEG6-NH-Boc involves its ability to conjugate with proteins and other biomolecules. The biotin moiety binds to streptavidin or avidin with high affinity, enabling the targeted delivery or purification of conjugated molecules. The PEG chain enhances solubility and biocompatibility, while the Boc-protected amine group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG6-NH-Boc is unique due to its optimal PEG chain length, which balances solubility and stability, and its Boc-protected amine group, which allows for versatile functionalization. This makes it particularly useful in a wide range of applications, from drug delivery to protein labeling .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N4O10S/c1-29(2,3)43-28(36)31-9-11-38-13-15-40-17-19-42-21-20-41-18-16-39-14-12-37-10-8-30-25(34)7-5-4-6-24-26-23(22-44-24)32-27(35)33-26/h23-24,26H,4-22H2,1-3H3,(H,30,34)(H,31,36)(H2,32,33,35)/t23-,24-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHMWALUHQIRB-GNKBHMEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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